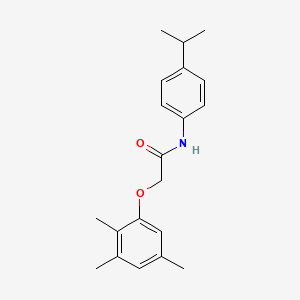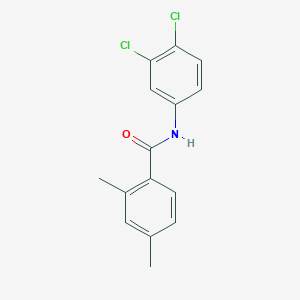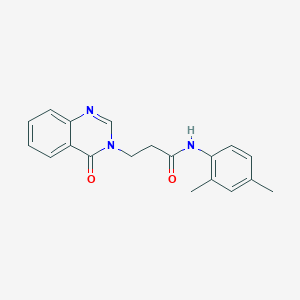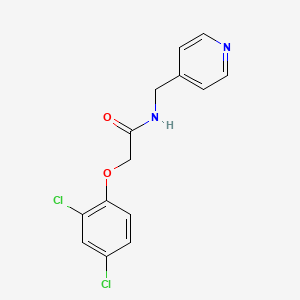
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as GW0742, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GW0742 belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a selective agonist of PPAR-δ, which is a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and energy homeostasis. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide binds to and activates PPAR-δ, which leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide increases fatty acid oxidation and glucose uptake in skeletal muscle cells and adipocytes. In vivo studies have shown that N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide improves insulin sensitivity, glucose tolerance, and lipid metabolism in animal models of diabetes and obesity. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has been shown to have anti-inflammatory and anti-atherosclerotic effects in animal models of cardiovascular diseases. In addition, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a selective agonist of PPAR-δ, which allows for specific activation of the receptor without affecting other PPAR isoforms. N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has some limitations for lab experiments. It is a synthetic compound, which makes it more expensive and less accessible than natural compounds. In addition, the long-term effects of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide on human health are still unknown, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is to investigate the potential therapeutic applications of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore the molecular mechanisms underlying the effects of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide on cellular metabolism and inflammation. In addition, it would be interesting to investigate the effects of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in combination with other drugs or natural compounds. Finally, more studies are needed to determine the long-term safety and efficacy of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in human subjects.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 2-(2,3,5-trimethylphenoxy)acetic acid with 4-isopropylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide as a white solid with a melting point of 162-164°C.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of research such as cancer, diabetes, cardiovascular diseases, and neurodegenerative diseases. In cancer research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to improve insulin sensitivity and glucose metabolism. In cardiovascular research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurodegenerative research, N-(4-isopropylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have neuroprotective effects against oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)17-6-8-18(9-7-17)21-20(22)12-23-19-11-14(3)10-15(4)16(19)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJSENUBZHKYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5797098.png)
![5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
![5-[(3-methylphenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5797106.png)
![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![5-(5-chloro-2-thienyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5797137.png)
![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)


![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)
![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)


![4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)